(S)-Willardiine

描述

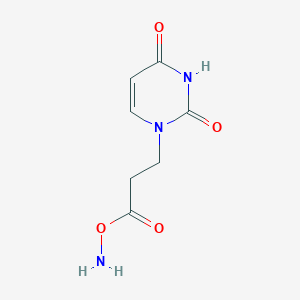

Structure

2D Structure

3D Structure

属性

CAS 编号 |

21416-43-3 |

|---|---|

分子式 |

C7H9N3O4 |

分子量 |

199.16 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |

InChI 键 |

FACUYWPMDKTVFU-BYPYZUCNSA-N |

手性 SMILES |

C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |

规范 SMILES |

C1=CN(C(=O)NC1=O)CC(C(=O)O)N |

其他CAS编号 |

21416-43-3 |

同义词 |

3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |

产品来源 |

United States |

Biosynthesis and Natural Occurrence

Natural Isolation and Identification in Biological Systems

The discovery of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine dates back to 1959, when it was first isolated and identified by the researcher R. Gmelin. wikipedia.orgnih.gov This seminal work was conducted on the seeds of the leguminous tree Acacia willardiana, from which the common name "Willardiine" is derived. wikipedia.orgnih.gov The initial isolation was part of broader investigations into the synthesis of uracilylalanines in plants. wikipedia.org

Subsequent research has identified the compound in other plant species as well. Notably, it has been isolated and characterized from the seedlings of the common pea, Pisum sativum. nih.gov The identification process in these early studies typically involved techniques such as chromatography and spectrophotometry to separate and analyze the amino acid content of the plant extracts. nih.gov

| Scientific Name | Common Name | Plant Part | Reference |

|---|---|---|---|

| Acacia willardiana (now Mariosousa willardiana) | Palo Blanco Tree | Seeds | wikipedia.orgnih.gov |

| Pisum sativum | Pea | Seedlings | nih.gov |

Proposed Biosynthetic Pathways for Pyrimidine-Amino Acid Conjugates

The biosynthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is not a simple, linear pathway but rather the result of a specific enzymatic conjugation between a pre-formed pyrimidine (B1678525) base and an amino acid precursor. Research, including in vivo and in vitro studies with radiolabeled compounds, has elucidated a proposed pathway for its formation in plants. nih.gov

The core components of the pathway are:

Synthesis of the Pyrimidine Ring: The uracil (B121893) moiety of the molecule is derived from the conventional de novo pyrimidine biosynthesis route, also known as the orotate (B1227488) pathway. nih.gov This was confirmed in studies where labeled [6-¹⁴C]orotate was incorporated into the final willardiine molecule. nih.gov The free base, uracil, appears to be the direct precursor for the conjugation step, as its presence stimulates the biosynthesis. nih.gov

Formation of the Alanine (B10760859) Side Chain: The three-carbon alanine backbone is provided by an activated form of the amino acid L-serine. nih.gov

Enzymatic Conjugation: The final and crucial step is the formation of a covalent bond between the N1 position of the uracil ring and the β-carbon of the alanine side chain. This reaction is catalyzed by a specific enzyme, referred to as uracilylalanine synthase. nih.gov The direct precursor for the alanine side chain is O-acetyl-L-serine (OAS). wikipedia.orgnih.gov Initial attempts to demonstrate the synthesis using L-serine and uracil with plant extracts were unsuccessful; however, replacing L-serine with O-acetyl-L-serine resulted in detectable enzymatic activity, pointing to OAS as the true alanyl donor. nih.gov

This proposed pathway is summarized by the following reaction:

Uracil + O-acetyl-L-serine → beta-(2,4-Dihydroxypyrimidin-1-yl)alanine + Acetate

Labeling experiments have provided strong evidence for this pathway. Studies demonstrated significant incorporation of [2-¹⁴C]uracil into willardiine, confirming the pyrimidine precursor. nih.gov Likewise, [3-¹⁴C]serine was shown to be incorporated specifically into the alanine side chain of the molecule, but not into the pyrimidine ring. nih.gov

| Component | Precursor Molecule | Evidence |

|---|---|---|

| Pyrimidine Ring | Uracil (from the Orotate Pathway) | Stimulation of biosynthesis by uracil; Incorporation of labeled orotate and uracil. nih.gov |

| Alanine Side Chain | O-acetyl-L-serine | Successful in vitro synthesis with O-acetyl-L-serine; Incorporation of labeled serine. nih.gov |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Chemical Synthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

The synthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine can be achieved through various chemical routes, each offering distinct advantages in terms of efficiency, stereocontrol, and applicability to analogue synthesis.

Nucleophilic Substitution Approaches Utilizing Pyrimidine (B1678525) Scaffolds

One of the foundational strategies for synthesizing willardiine involves building the alanine (B10760859) side chain onto a pre-existing pyrimidine ring. A classic method that exemplifies this approach is a variation of the Strecker amino acid synthesis. wikipedia.org In this multi-step process, the starting pyrimidine, uracil (B121893), is first hydrolyzed to form uracil-1-ylacetaldehyde. wikipedia.org This intermediate aldehyde then undergoes a reaction with potassium cyanide, ammonia, and ammonium (B1175870) chloride, which introduces the amino and carboxyl functionalities, yielding the final willardiine structure. wikipedia.org

Another prominent nucleophilic substitution strategy involves the reaction of a pyrimidine salt with a suitable three-carbon unit that already contains the protected amino and carboxyl groups. For instance, the sodium salts of uracil or substituted uracils can be reacted with electrophilic alanine precursors. drugbank.com This method directly establishes the key C-N bond between the pyrimidine ring and the amino acid side chain.

Coupling Reactions Involving Pyrimidine Bases and Alanine Precursors

Coupling reactions provide a direct and often efficient means of connecting the pyrimidine base with an alanine precursor. The natural biosynthesis of willardiine serves as a model for this approach, where a free uracil ring is substituted at the N1 position with an alanyl side chain derived from O-acetyl-L-serine. wikipedia.org

In laboratory syntheses, this strategy has been adapted using various alanine precursors. A notable method involves the reaction of the sodium salts of substituted uracils with (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in a solvent like dry dimethylformamide (DMF). drugbank.com This reaction, followed by deprotection, results in the formation of the willardiine analogue, with the alkylation primarily occurring at the N1 position of the uracil ring. drugbank.com This approach is particularly valuable for creating stereochemically defined products.

Chemoenzymatic and Stereoselective Synthesis Approaches for Analogues

Achieving the correct stereochemistry is critical, as the biological activity of willardiine analogues often resides in a single enantiomer. nih.gov Chemoenzymatic methods offer an elegant solution for obtaining enantiomerically pure compounds. One reported strategy involves the initial chemical synthesis of a racemic mixture of Nα-acetyl-willardiine. nih.gov This mixture is then subjected to enzymatic deacylation using an acylase enzyme, which selectively removes the acetyl group from the L-enantiomer, allowing for the separation and isolation of free L-willardiine. nih.gov

Stereoselective synthesis can also be achieved through purely chemical means by using chiral starting materials. The previously mentioned use of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one is an example of a substrate-controlled stereoselective synthesis, where the chirality of the alanine precursor dictates the stereochemistry of the final product. drugbank.com Such methods are crucial for systematically studying the structure-activity relationships of these compounds. nih.gov The prebiotic synthesis of willardiine is also thought to occur via a pyridoxal-5′-phosphate (PLP)-catalyzed derivatization of L-serine or O-acyl L-serine with uracil, highlighting a potential biocatalytic route. nih.gov

Synthesis of Analogues and Derivatives of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

The synthesis of analogues and derivatives is essential for exploring the structure-activity relationships (SAR) of willardiine and developing compounds with tailored pharmacological profiles. nih.govresearchgate.net Modifications have been explored on both the pyrimidine ring and the amino acid side chain.

Structural Modifications of the Pyrimidine Moiety

Extensive research has been conducted on modifying the uracil ring of willardiine to produce analogues with altered receptor affinities and selectivities. nih.gov These modifications primarily target the C5, C6, and N3 positions.

C5 Position: Introducing substituents at the 5-position of the uracil ring has been shown to significantly impact biological activity. nih.gov For example, the synthesis of 5-fluorowillardiine and 5-iodowillardiine is achieved by starting with the corresponding 5-substituted uracils. drugbank.com 5-iodowillardiine is a selective kainate receptor agonist, whereas 5-fluorowillardiine shows high affinity for certain AMPA receptor subtypes. drugbank.comnih.gov It has been observed that larger lipophilic substituents at the C5 position can enhance affinity for specific kainate receptor subtypes. drugbank.com

N3 Position: Substitution at the N3 position of the pyrimidine ring has been a key strategy to convert AMPA/kainate receptor agonists into antagonists. nih.govresearchgate.net Syntheses of these analogues involve reacting N3-substituted uracils in coupling reactions. For instance, the N3-2-carboxybenzyl and N3-4-carboxybenzyl substituted analogues have been synthesized and shown to act as potent and selective antagonists for specific kainate receptor subunits. nih.govmdpi.comsigmaaldrich.com The 3-methyl analogue was found to be a weak agonist, indicating that simply blocking the ionization at N3 is not sufficient to confer antagonist activity. nih.govresearchgate.net

Ring Structure: The core pyrimidine structure has also been altered. 6-azawillardiine analogues have been synthesized by using 6-azauracil (B101635) derivatives as the starting heterocyclic component in coupling reactions with alanine precursors. drugbank.com

The table below summarizes key synthetic strategies for modifying the pyrimidine moiety.

| Modification Site | Substituent/Alteration | Precursor | Reference |

|---|---|---|---|

| C5 | Iodo | 5-Iodouracil | drugbank.com |

| C5 | Fluoro | 5-Fluorouracil | drugbank.com |

| N3 | 2-Carboxybenzyl | N3-(2-Carboxybenzyl)uracil | nih.gov |

| N3 | 4-Carboxybenzyl | N3-(4-Carboxybenzyl)uracil | researchgate.net |

| N3 | Methyl | 3-Methyluracil | nih.gov |

| C6 (Ring) | Aza (Nitrogen) | 6-Azauracil | drugbank.com |

Alterations of the Amino Acid Side Chain

Modifications to the alanine portion of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine have also been explored, primarily involving the amino and carboxyl groups. These alterations are often pursued in the context of peptide chemistry. nih.gov

One of the simplest alterations is the protection or modification of the alpha-amino group. For example, Nα-acetyl-willardiine was synthesized as a racemic intermediate for subsequent enzymatic resolution. nih.gov This modification of the amino terminus is a common step in peptide synthesis.

Furthermore, willardiine has been incorporated into peptide chains, which represents a significant alteration of its native structure. nih.gov Naturally occurring short nucleopeptides containing willardiine, such as γ-glutamylwillardiine, have been isolated from plant sources. nih.gov In the laboratory, peptides containing willardiine have been synthesized using solid-phase peptide strategies. These synthetic nucleopeptides can be used to create chimeras with DNA or to study molecular recognition phenomena. nih.gov The thymine-based analogue, AlaT, is another example of a nucleoamino acid used to build these peptide structures. nih.gov These applications effectively modify both the N- and C-termini of the original amino acid through the formation of peptide bonds.

The table below summarizes modifications to the amino acid side chain.

| Modification Type | Example | Context/Purpose | Reference |

|---|---|---|---|

| N-Terminus Modification | Nα-acetyl-willardiine | Intermediate for chemoenzymatic synthesis | nih.gov |

| Peptide Incorporation | γ-glutamylwillardiine | Naturally occurring nucleopeptide | nih.gov |

| Peptide Incorporation | Synthetic nucleopeptides | Development of nucleopeptide/DNA chimeras | nih.gov |

Introduction of Probing Moieties for Biological Studies

The study of the biological roles and mechanisms of action of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, also known as willardiine, often necessitates the use of molecular probes. These probes are specialized molecules that can be attached to the amino acid to enable its detection, visualization, and interaction studies within biological systems. The introduction of these probing moieties is a critical step in designing experiments to elucidate the compound's function. Methodologies for attaching such probes typically focus on site-selective modification of the molecule, ensuring that the biological activity of the parent compound is retained.

Commonly employed probing moieties include fluorescent dyes for imaging, biotin (B1667282) for affinity-based purification and detection, and radioisotopes for sensitive quantification and tracing. The choice of probe and the method of attachment are dictated by the specific biological question being addressed.

Fluorescent Labeling

Fluorescent labeling is a powerful technique for visualizing the localization and trafficking of molecules in living cells and tissues. For beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, this can be achieved by conjugating a fluorescent dye to the molecule. The selection of the fluorophore is crucial and depends on factors such as brightness, photostability, and spectral properties that are compatible with available imaging instrumentation.

The conjugation strategy often involves the functionalization of either the amino acid's alpha-amino group, the carboxylic acid group, or the pyrimidine ring. However, modification of the amino and carboxyl groups can interfere with peptide bond formation if the analog is to be incorporated into peptides. Therefore, modification of the pyrimidine ring is often a preferred strategy.

One common approach is to utilize "click chemistry," a set of biocompatible reactions that are highly efficient and specific. For instance, an azide (B81097) or alkyne functionality can be introduced into the beta-(2,4-Dihydroxypyrimidin-1-yl)alanine molecule, which can then be "clicked" with a fluorescent dye carrying the complementary reactive group. This method offers high yields and specificity, minimizing off-target labeling.

| Probe Type | Attachment Strategy | Research Finding |

| Fluorescent Dye | Click Chemistry via functionalized pyrimidine ring | Enables real-time imaging of the molecule in cellular systems. |

| Fluorescent Dye | Amide bond formation at the amino or carboxyl group | Can be used for in vitro assays but may alter biological activity if incorporated into peptides. |

Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule of interest. The high-affinity interaction between biotin and streptavidin (or avidin) can then be exploited for a variety of applications, including affinity chromatography, Western blotting, and enzyme-linked immunosorbent assays (ELISA).

Similar to fluorescent labeling, biotin can be conjugated to beta-(2,4-Dihydroxypyrimidin-1-yl)alanine through its reactive functional groups. NHS (N-Hydroxysuccinimide) esters of biotin are commonly used to react with the primary amine of the amino acid. Alternatively, biotin can be introduced via a linker attached to the pyrimidine ring, which can help to preserve the natural conformation and activity of the amino acid.

Site-specific biotinylation of unnatural amino acids has been demonstrated to be a valuable tool for protein detection, purification, and immobilization. nih.gov These methods can be adapted for the biotinylation of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine to facilitate its use in pull-down assays to identify interacting proteins or in localization studies.

| Probe Type | Attachment Strategy | Research Finding |

| Biotin | NHS ester chemistry targeting the amino group | Useful for affinity purification and detection of the molecule. thermofisher.com |

| Biotin | Linker-based conjugation to the pyrimidine ring | May better preserve the biological activity of the amino acid. |

Radiolabeling

Radiolabeling involves the incorporation of a radioactive isotope into a molecule. This technique offers exceptional sensitivity for quantitative studies, such as metabolic tracing and receptor binding assays. Common isotopes used for labeling amino acids include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I).

For beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, radiolabeling can be achieved through several methods. Tritium or carbon-14 can be incorporated during the chemical synthesis of the amino acid, resulting in an intrinsically labeled compound. This approach ensures that the radiolabel is stable and does not alter the chemical properties of the molecule.

Alternatively, radioiodination can be performed on a precursor molecule that contains a suitable functional group for electrophilic substitution, such as a phenol (B47542) or an activated aromatic ring. If the pyrimidine ring of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is not amenable to direct iodination, a precursor with an additional phenolic moiety could be synthesized. Indirect labeling methods, where a radiolabeled prosthetic group is conjugated to the amino acid, provide another versatile option. azolifesciences.com

| Probe Type | Attachment Strategy | Research Finding |

| ³H or ¹⁴C | Incorporation during chemical synthesis | Provides a chemically identical, stably labeled tracer for metabolic studies. |

| ¹²⁵I | Radioiodination of a suitable precursor | Offers high specific activity for sensitive detection in binding assays. |

Molecular and Cellular Mechanisms of Action

Interactions with Biological Receptors and Ligand Binding Studies

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, under the common name Willardiine, is recognized for its activity as a partial agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) and kainate receptor subtypes. wikipedia.orgnih.gov

Extensive research has characterized the interaction of Willardiine with non-N-methyl-D-aspartate (non-NMDA) glutamate receptors. nih.gov It binds to the ligand-binding domain of these receptors, which are tetrameric transmembrane proteins. wikipedia.org This binding event induces a conformational change in the receptor, leading to the opening of an ion channel and subsequent influx of cations such as Na+ and Ca2+, resulting in neuronal depolarization. wikipedia.org

The binding affinity of Willardiine varies across different AMPA and kainate receptor subunits. Studies have shown that the (S)-isomer of Willardiine is the potent form that acts as an agonist at these receptors. wikipedia.org While there is detailed information on its interaction with glutamate receptors, no scientific literature detailing a direct interaction with the Transmembrane Activator and CAML Interactor (TACI) receptor was identified in the conducted research.

| Compound | Receptor Subtype | Binding Affinity (EC50) |

|---|---|---|

| (S)-Willardiine | AMPA (GluR4) | Strongest Affinity |

| This compound | Kainate (GluK5) | Strongest Affinity |

| 5-Fluorowillardiine | AMPA/Kainate | Higher Affinity than Willardiine |

| 5-Iodowillardiine | AMPA/Kainate | Higher Affinity than Willardiine |

As a partial agonist, Willardiine elicits a submaximal receptor response compared to a full agonist like glutamate. wikipedia.org The modulatory effect is also influenced by the thermodynamic properties of its binding. The binding of Willardiine to the AMPA receptor is driven by different thermodynamic forces depending on the charge state of its uracil (B121893) ring. acs.org When the uracil ring is charged, the binding is primarily driven by enthalpy. acs.org Conversely, the binding of the uncharged form is largely driven by an increase in entropy. acs.org These thermodynamic differences, influenced by the pKa of the uracil ring, provide a basis for understanding how subtle structural changes can modulate receptor activation and have implications for drug design. acs.org

| Form of Willardiine | Primary Driving Force of Binding | Thermodynamic Contribution |

|---|---|---|

| Charged Uracil Ring | Enthalpy | Favorable change in enthalpy |

| Uncharged Uracil Ring | Entropy | Favorable change in entropy |

Enzyme Interactions and Catalytic/Inhibitory Kinetics

The structural components of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, a pyrimidine (B1678525) derivative of the amino acid alanine (B10760859), suggest potential interactions with enzymes involved in both pyrimidine and amino acid metabolism.

Beta-alanine (B559535), a structural component of the compound, is a known intermediate in the reductive degradation of uracil. nih.gov This pathway involves enzymes such as β-alanine synthase. nih.gov However, specific studies detailing the interaction of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine with enzymes of the pyrimidine metabolic pathway, or its potential to act as a substrate or inhibitor, have not been identified in the available research.

The alanine moiety of the compound suggests a potential for interaction with enzymes involved in amino acid metabolism, such as aminotransferases or racemases. For instance, various analogues of beta-alanine have been shown to inhibit carnosine synthetase. nih.gov Alanine racemase is another key enzyme in bacterial amino acid metabolism. nih.gov Despite these connections, direct experimental evidence of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine interacting with or inhibiting enzymes of amino acid metabolism is not present in the reviewed scientific literature.

Nucleic Acid Binding and Recognition

The presence of a uracil moiety, a pyrimidine nucleobase, within the structure of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine suggests a potential for this molecule to interact with nucleic acids (DNA and RNA). Uracil is a fundamental component of RNA and can base-pair with adenine. While this structural feature implies a possibility for intercalation or other forms of binding to nucleic acid structures, the conducted search did not yield any specific studies or experimental data that have investigated or confirmed the binding and recognition of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine with nucleic acids. wikipedia.orgnih.gov

Direct Interaction with DNA and RNA Structures

Current scientific literature does not provide significant evidence for the direct interaction of the single molecule beta-(2,4-Dihydroxypyrimidin-1-yl)alanine with DNA or RNA structures. Research has, however, explored the potential for synthetic peptides, known as nucleopeptides, which incorporate Willardiine or its analogues, to interact with nucleic acids. nih.govnih.gov These studies focus on the properties of the larger peptide structures rather than the direct binding of the individual amino acid. For instance, nucleopeptide/DNA chimeras have been developed for diagnostic applications. nih.gov

Influence on Nucleotide and Nucleoside Metabolic Pathways

The biosynthesis of Willardiine in plants involves the utilization of the orotate (B1227488) pathway for the formation of its uracil moiety. nih.gov The orotate pathway is a key route for the de novo synthesis of pyrimidine nucleotides. While this establishes a link to nucleotide metabolism in its natural production, there is limited information available on how exogenous beta-(2,4-Dihydroxypyrimidin-1-yl)alanine influences the broader nucleotide and nucleoside metabolic pathways within mammalian cells.

Cellular Pathway Perturbations

The cellular effects of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine are primarily understood through its interaction with glutamate receptors on the cell surface, which leads to the opening of ion channels and subsequent neuronal depolarization. wikipedia.org

Impact on Pyrimidine Salvage and De Novo Biosynthesis

As mentioned, the uracil component of Willardiine is synthesized via the orotate pathway, which is the de novo pathway for pyrimidine biosynthesis. nih.gov However, detailed studies on how the administration of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine impacts or perturbs the pyrimidine salvage and de novo biosynthesis pathways in cells are not extensively documented in the available research.

Cellular Uptake and Transport Mechanisms

Specific cellular uptake and transport mechanisms for beta-(2,4-Dihydroxypyrimidin-1-yl)alanine have not been fully elucidated. However, studies involving nucleopeptides containing Willardiine analogues have suggested that these larger molecules can exhibit cell-membrane permeability and even localize to the cell nucleus. nih.gov This suggests that transport mechanisms for such compounds exist, but the specific transporters involved with the uptake of the single amino acid Willardiine are not yet identified. Predicted pharmacokinetic properties suggest it is a water-soluble compound. wikipedia.org

Intracellular Fate and Metabolic Transformations

The intracellular fate and metabolic transformations of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine are not well-characterized. Once inside the cell, its primary known interaction is with AMPA and kainate receptors located on the cell membrane. wikipedia.org There is a lack of detailed information regarding its metabolic breakdown products or its potential incorporation into other cellular components.

Computational and Structural Biology Investigations

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method has been instrumental in understanding how Willardiine and its derivatives interact with the ligand-binding domains (LBDs) of AMPA and kainate receptors.

Docking studies have been used to rationalize the structure-activity relationships observed in series of N3-substituted Willardiine derivatives. researchgate.net By modeling these compounds into the binding sites of receptors like GluK1 (formerly GluR5), researchers can predict key interactions that govern affinity and selectivity. For instance, molecular modeling of antagonists has helped to identify non-conserved residues in the binding sites of different kainate receptor subunits (GluK1–3) that determine the selectivity of specific ligands. nih.gov

The general binding mode for Willardiine analogues involves the α-amino acid portion mimicking glutamate (B1630785), with the carboxyl and amino groups forming critical hydrogen bonds with conserved residues in the binding pocket, such as arginine, proline, and threonine residues. The uracil (B121893) ring occupies a distinct region of the binding site. Docking simulations show that substitutions on the uracil ring can either enhance binding through additional interactions or induce a conformational change in the receptor that leads to antagonism instead of agonism. For example, introducing a carboxyethyl substituent at the N3 position can cause the receptor lobes to remain in a more open, antagonized state. nih.gov These predictive models are often validated and refined by comparison with X-ray crystal structures of the LBDs complexed with these ligands. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have provided profound insights into the electronic properties of Willardiine and its analogues, explaining the nuances of their partial agonism at AMPA receptors. researchgate.net

A detailed quantum biochemistry investigation of 5-substituted Willardiines (Hydrogen, Fluorine, Bromine, and Iodine) bound to the iGluR2 AMPA receptor LBD has revealed how electronic structure correlates with biological activity. nih.gov These calculations can determine the binding energy of the ligand to the receptor's binding pocket and parse the energetic contributions of individual amino acid residues. researchgate.net

The studies demonstrated that the total binding energies of the Willardiine analogues correlate with their experimentally observed agonist action. researchgate.net The primary contributions to the binding energy were found to come from interactions with specific residues. nih.gov

Table 1: Key Amino Acid Residue Contributions to Willardiine Binding Energy in iGluR2

| Residue | Contribution to Binding Energy |

|---|---|

| Glu705 | Major |

| Arg485 | Major |

| Ser654 | Significant |

| Tyr450 | Significant |

This table is based on findings from quantum biochemistry studies that dissect the interaction energies between Willardiine analogues and the AMPA receptor binding pocket. researchgate.netnih.gov

Furthermore, these calculations highlighted the role of residues near the 5-position of the uracil ring. For example, the residue Met708 was found to have an attractive interaction with hydrogen- and fluoro-willardiine but a repulsive one with the larger bromo- and iodo-willardiine analogues. nih.gov Such detailed energetic analyses are crucial for understanding why small modifications to the ligand can lead to significant changes in receptor activation. The charged state of the uracil ring, which can be modulated by the electronegativity of the 5-substituent, is also a key determinant of the thermodynamics of binding, influencing whether the interaction is driven by enthalpy or entropy. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics in Biological Environments

While docking and quantum chemistry provide static pictures, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, revealing how these molecules behave over time in a biological environment. MD simulations have been crucial for understanding the conformational changes in glutamate receptors that lead to channel opening (agonism) or prevent it (antagonism).

Simulations of the glutamate receptor LBD show that it undergoes "clamshell"-like opening and closing motions. nih.gov The binding of an agonist like Willardiine stabilizes a closed-cleft conformation, which is necessary for ion channel gating. MD studies have explored these hinge-bending motions and have suggested that the degree of domain closure is correlated with the efficacy of the agonist. nih.govnih.gov

MD simulations have also been used to study the complexes of the glutamate binding domain with Willardiine-based antagonists. mdpi.com These studies reveal that antagonists bind in a way that stabilizes a more open conformation of the LBD "clamshell," preventing the conformational change required for channel activation. nih.gov The simulations can show how the N3-substituent of an antagonist, for example, physically prevents the two lobes of the LBD from closing fully. nih.gov This provides a dynamic rationale for the switch from agonist to antagonist activity. These simulations also highlight the role of water molecules and ions within the binding site and at the protein's dimeric interface, which can be critical for stabilizing specific receptor conformations. biorxiv.orguah.es

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, and the Willardiine scaffold has been extensively explored to design novel glutamate receptor modulators. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity, leading to a clear understanding of the pharmacophore.

Modifications at the 5-Position of the Uracil Ring: Substitutions at the C5 position of the uracil ring have a profound effect on the selectivity and potency of Willardiine analogues. Generally, small, electron-withdrawing groups tend to favor activity at AMPA receptors, while larger, more lipophilic groups enhance activity and selectivity for kainate receptors. medchemexpress.comnih.gov

(S)-5-Fluorowillardiine is a potent and selective AMPA receptor agonist. medchemexpress.comwikipedia.org

(S)-5-Iodowillardiine is a potent agonist with high selectivity for GluK1 (GluR5)-containing kainate receptors. nih.gov

(S)-5-Trifluoromethylwillardiine is a highly potent agonist at kainate-preferring receptors. nih.gov

This differential recognition is attributed to the nature of the binding pocket. Kainate receptors are thought to possess a lipophilic pocket that can accommodate larger substituents at the 5-position, whereas AMPA receptors lack this feature, and potency decreases with increased substituent size. nih.gov

Modifications at the N3-Position of the Uracil Ring: Substitution at the N3 position of the uracil ring is a key strategy for converting Willardiine agonists into antagonists. Adding a substituent bearing a terminal carboxylic acid group at this position generally produces compounds with AMPA and/or kainate receptor antagonist activity. acs.org

N3-carboxyethyl substitution yields a moderately potent AMPA receptor antagonist. acs.org

N3-(2-carboxybenzyl) substitution results in a potent and selective antagonist for GluK1 (GluR5)-containing kainate receptors. researchgate.net

Combining modifications at both the N3 and C5 positions can lead to highly potent and selective antagonists. For example, (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-ylmethyl)-5-methylpyrimidine-2,4-dione (ACET) is a nanomolar-potency antagonist that is highly selective for GluK1-containing receptors. nih.gov

Table 2: SAR Summary of Willardiine Derivatives at AMPA and Kainate Receptors

| Modification | Position | Substituent Example | Receptor Activity | Receptor Selectivity | Reference |

|---|---|---|---|---|---|

| C5 | -F (Fluoro) | (S)-5-Fluorowillardiine | Agonist | AMPA selective | medchemexpress.com |

| C5 | -I (Iodo) | (S)-5-Iodowillardiine | Agonist | Kainate (GluK1) selective | nih.gov |

| N3 | -CH₂CH₂COOH (Carboxyethyl) | UBP282 | Antagonist | Moderate AMPA | acs.org |

| N3 | -(2-carboxybenzyl) | UBP302 | Antagonist | Potent & selective Kainate (GluK1) | researchgate.net |

This interactive table summarizes key SAR findings for Willardiine derivatives, illustrating how specific structural changes dictate their pharmacological profile.

Cheminformatics and Virtual Screening for Novel Interacting Partners

Cheminformatics and virtual screening are powerful tools for leveraging the vast amount of chemical and biological data to discover new drug candidates. While specific large-scale virtual screening campaigns starting from the Willardiine scaffold are not extensively documented in the reviewed literature, the principles are highly applicable. The rich SAR data available for Willardiine derivatives provide an ideal foundation for such in silico approaches.

A common strategy is pharmacophore-based screening . A pharmacophore model can be built based on the key structural features of potent Willardiine analogues responsible for their activity. For an antagonist, this model would include the alpha-amino acid moiety, the uracil ring, and the N3-substituent with its terminal acidic group, all arranged in a specific 3D geometry. This pharmacophore model can then be used to search large chemical databases (containing millions of compounds) for novel molecules that match these features but have a different core structure, potentially leading to new chemical series with improved properties.

Another approach is ligand-based similarity searching . Here, a known active molecule, such as a potent Willardiine-based antagonist like ACET, is used as a template. Computational algorithms then search databases for molecules with similar shapes, sizes, and electrostatic properties. This can identify compounds that are structurally distinct but may bind to the same receptor pocket.

These virtual screening hits would then be subjected to molecular docking simulations, as described in section 5.1, to prioritize a smaller number of compounds for chemical synthesis and biological testing. High-throughput screening pipelines, often employing cell-based assays with voltage-sensitive dyes or calcium flux measurements, are then used to experimentally test the prioritized compounds for activity as AMPA or kainate receptor modulators. nih.govresearchgate.net This integrated approach of cheminformatics, virtual screening, and experimental validation accelerates the discovery of novel ligands for glutamate receptors and other potential interacting partners.

Advanced Analytical Techniques in Research

Spectroscopic Characterization for Complex Structural Elucidation

Spectroscopic techniques are indispensable for probing the intricate structural details of willardiine. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of willardiine in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to elucidate its stereochemistry and preferred conformations.

Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants in ¹H NMR spectra are used to assign protons to their respective positions in the alanine (B10760859) and pyrimidine (B1678525) moieties. Similarly, ¹³C NMR spectra reveal the number of unique carbon environments.

For a more in-depth analysis of stereochemistry and conformation, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints. By analyzing the cross-peaks in NOESY and ROESY spectra, researchers can determine the relative orientation of different parts of the molecule, confirming the stereochemical configuration and identifying the predominant conformations in solution. For instance, NOE signals between the protons of the alanine side chain and the pyrimidine ring can define the rotational conformation around the Cβ-N1 bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Willardiine Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 4.2 - 4.5 | 52 - 55 |

| β-CH₂ | 3.8 - 4.1 | 48 - 51 |

| C5-H | 5.7 - 5.9 | 102 - 105 |

| C6-H | 7.5 - 7.8 | 140 - 143 |

| C2 | - | 150 - 153 |

| C4 | - | 163 - 166 |

| COOH | 10 - 12 | 170 - 175 |

Note: The exact chemical shifts can vary depending on the solvent, pH, and specific analog of willardiine being studied.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Metabolite Profiling

Mass spectrometry is a powerful tool for the precise determination of the molecular weight of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine and for studying its metabolic fate. Soft ionization techniques, such as electrospray ionization (ESI), are typically employed to generate intact molecular ions with minimal fragmentation, allowing for accurate mass measurement.

High-resolution mass spectrometry (HRMS) can determine the molecular mass of willardiine with high precision, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in confirming the identity of the compound.

Furthermore, tandem mass spectrometry (MS/MS) is utilized for structural elucidation and metabolite identification. In an MS/MS experiment, the molecular ion of willardiine is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern provides a wealth of structural information, as the molecule breaks at its weakest bonds. By analyzing these fragments, researchers can piece together the connectivity of the atoms within the molecule.

In the context of metabolite profiling, liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique. This method allows for the separation of willardiine and its potential metabolites from a biological matrix, followed by their detection and identification by the mass spectrometer. This is crucial for understanding how the compound is processed in biological systems.

Table 2: Key Mass Spectrometric Data for Willardiine

| Parameter | Value |

| Molecular Formula | C₇H₉N₃O₄ |

| Monoisotopic Mass | 215.0593 Da |

| Ionization Mode | ESI (Positive/Negative) |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in beta-(2,4-Dihydroxypyrimidin-1-yl)alanine and can be used for purity assessment.

IR spectroscopy probes the vibrational frequencies of chemical bonds within the molecule. The IR spectrum of willardiine exhibits characteristic absorption bands corresponding to its various functional groups. For example, the presence of the carboxylic acid group is confirmed by a broad O-H stretching band and a C=O stretching band. The N-H stretching vibrations of the amino group and the pyrimidine ring, as well as the C=O and C=C stretching vibrations of the uracil (B121893) moiety, also give rise to distinct absorption peaks.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine ring of willardiine contains a chromophore that absorbs UV light at a specific wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound. A UV-Vis spectrum can be used to confirm the presence of the pyrimidine ring and to assess the purity of a sample, as impurities with different chromophores will alter the shape and λmax of the spectrum.

Table 3: Characteristic Spectroscopic Data for Willardiine

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) | Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid, uracil), N-H stretch (amine, pyrimidine), C=C stretch (pyrimidine) |

| Ultraviolet-Visible (UV-Vis) | λmax in the UV region characteristic of the 2,4-dihydroxypyrimidine chromophore |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine. High-performance liquid chromatography (HPLC) is the most widely used method for these purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for both the quantitative analysis and preparative separation of willardiine. Due to its polar nature, reversed-phase HPLC (RP-HPLC) is a commonly employed mode of separation.

In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape. Willardiine, being a polar molecule, has a relatively short retention time on a C18 column. The retention time is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification.

For quantitative analysis, a detector, such as a UV detector set at the λmax of willardiine, is used to measure the amount of the compound eluting from the column. By creating a calibration curve with standards of known concentration, the concentration of willardiine in an unknown sample can be accurately determined.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale, with larger columns and higher flow rates. This allows for the isolation of pure willardiine from reaction mixtures or natural product extracts. By collecting the fraction that elutes at the retention time of willardiine, a highly purified sample of the compound can be obtained.

Table 4: Typical HPLC Parameters for Willardiine Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with an acidic modifier (e.g., 0.1% TFA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λmax of the pyrimidine ring (e.g., ~260 nm) |

| Retention Time | Dependent on specific conditions, but typically in the early part of the chromatogram |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a non-volatile amino acid due to its polar functional groups (carboxylic acid and amino groups) and its zwitterionic nature at physiological pH. Therefore, direct analysis by GC-MS is not feasible.

To make willardiine amenable to GC-MS analysis, it must first be chemically modified through a process called derivatization. Derivatization converts the polar functional groups into less polar, more volatile moieties. A common derivatization strategy for amino acids is silylation, which involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the volatile willardiine-TMS derivative can be separated from other components in a sample by gas chromatography and subsequently detected and identified by mass spectrometry. The mass spectrum of the derivative will show a characteristic fragmentation pattern that can be used for its unambiguous identification. While not as commonly used as HPLC for willardiine analysis, GC-MS of its volatile derivatives can be a valuable tool, particularly for specific research applications requiring high sensitivity.

X-ray Crystallography for Three-Dimensional Structure Determination of the Compound and Its Complexes

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of molecules in a crystalline solid. This method has been instrumental in understanding how beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, also known as Willardiine, and its derivatives interact with their biological targets. While a crystal structure for Willardiine in its isolated form is not prominently available in the cited literature, crystallographic studies have been successfully performed on its derivatives in complex with the ligand-binding domains (LBD) of ionotropic glutamate (B1630785) receptors (iGluRs), providing critical insights into the structural basis of its activity. wikipedia.orgnih.gov

These studies reveal how the binding of a ligand, such as a Willardiine derivative, to the receptor's LBD induces conformational changes. The LBD is often described as a "clamshell-like" structure composed of two lobes (D1 and D2). The degree of closure of this clamshell upon ligand binding is directly correlated with the agonist's efficacy. wikipedia.org Full agonists induce a complete closure, leading to maximal channel activation, whereas partial agonists like Willardiine cause a less complete domain closure.

A notable example is the crystal structure of the GluR2 AMPA receptor LBD in complex with a carboxyethyl derivative of Willardiine. nih.gov This structural analysis has provided a molecular snapshot of an antagonist-bound state, showing how the derivative binds to one lobe of the protein in a manner similar to agonists, but its interaction with the second lobe results in a stable conformation that prevents the full domain closure required for channel activation. nih.govmdpi.com Such crystallographic data are invaluable for structure-activity relationship (SAR) studies and for the rational design of new ligands with tailored affinities and efficacies at specific glutamate receptor subtypes. researchgate.net

| Complex | Technique | Key Findings | Significance |

| Carboxyethyl-willardiine derivative with GluR2-LBD | X-ray Crystallography | Revealed the binding mode and the specific interactions preventing full domain closure of the receptor. nih.gov | Elucidated the structural basis for antagonist activity at AMPA receptors. |

| Willardiine analogues with AMPA receptor LBD | X-ray Crystallography | Showed that agonist efficacy is directly related to the extent of domain closure, influenced by steric factors. wikipedia.org | Provided a mechanistic understanding of partial agonism at glutamate receptors. |

Bioanalytical Assays for In Vitro Interaction Studies (e.g., binding assays, enzyme kinetics)

Bioanalytical assays are essential for characterizing the in vitro pharmacological profile of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine (Willardiine). These studies have established that Willardiine is a partial agonist for specific subtypes of ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) and kainate receptors. wikipedia.orgnih.gov A variety of in vitro assays, including radioligand binding assays and electrophysiological recordings, have been employed to quantify the potency and efficacy of Willardiine and its synthetic analogues.

Binding assays are used to determine the affinity of a ligand for a receptor. For Willardiine derivatives, these assays often measure the displacement of a radiolabeled ligand from recombinant or native receptors. For example, studies on N3-substituted Willardiine derivatives have determined their dissociation constants (KD or KB) at various kainate receptor subtypes, identifying compounds with high potency and selectivity for GLU(K5)-containing receptors. nih.govnih.gov

Electrophysiological assays on neurons or cells expressing specific receptor subtypes are used to measure the functional consequences of ligand binding, such as ion channel activation. From these experiments, key parameters like the half-maximal effective concentration (EC50)—the concentration of an agonist that provokes a response halfway between the baseline and maximum response—are determined. jneurosci.org Studies comparing a series of 5-substituted Willardiine derivatives have revealed striking differences in their potency at kainate-preferring receptors in dorsal root ganglion (DRG) neurons versus AMPA-preferring receptors in hippocampal neurons, highlighting the structural features that govern receptor selectivity. jneurosci.orgnih.gov For instance, 5-fluorowillardiine is significantly more potent at AMPA receptors, whereas 5-iodowillardiine is a more potent agonist at kainate receptors. nih.govwikipedia.org

The kinetics of receptor activation, deactivation, and desensitization by Willardiine analogues have also been characterized, providing deeper insight into their interaction with the receptor protein. jneurosci.orgnih.gov Furthermore, thermodynamic analyses using techniques like Isothermal Titration Calorimetry (ITC) have dissected the enthalpic and entropic contributions to the binding of Willardiine partial agonists to the GluA2 receptor, revealing that the charged state of the ligand's uracil ring is a key determinant of the binding thermodynamics. acs.orgnih.gov

The following table summarizes key in vitro interaction data for Willardiine and some of its analogues.

| Compound | Assay Type | Receptor/Cell Type | Parameter | Value | Reference |

| (S)-Willardiine | Electrophysiology | AMPA-preferring (Hippocampal Neurons) | EC50 | 45 µM | researchgate.net |

| 5-Fluorowillardiine | Electrophysiology | AMPA-preferring (Hippocampal Neurons) | EC50 | 1.5 µM | nih.govresearchgate.net |

| 5-Bromowillardiine | Electrophysiology | AMPA-preferring (Hippocampal Neurons) | EC50 | 17 µM | researchgate.net |

| 5-Iodowillardiine | Electrophysiology | AMPA-preferring (Hippocampal Neurons) | EC50 | 38 µM | researchgate.net |

| 5-Iodowillardiine | Binding Assay | Kainate Receptor (hGluR5) | Affinity (Ki) | High | drugbank.com |

| 5-Trifluoromethylwillardiine | Electrophysiology | Kainate-preferring (DRG Neurons) | EC50 | 70 nM | nih.gov |

| UBP304 (Willardiine Derivative) | Binding Assay | Kainate Receptor (native GLU(K5)) | KD | 0.105 µM | nih.gov |

| UBP304 (Willardiine Derivative) | Binding Assay | AMPA Receptor (native) | KD | 71.4 µM | nih.gov |

Research Applications and Prospects in Chemical Biology

Development as Molecular Probes for Investigating Biological Systems

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine and its synthetic analogs have been instrumental in the study of ionotropic glutamate (B1630785) receptors, particularly the AMPA and kainate subtypes. wikipedia.org Due to their ability to bind to these receptors, radiolabeled versions of the compound have been utilized to map the distribution of AMPA and kainate receptors within the brain. wikipedia.org

Furthermore, synthetic derivatives with tailored selectivity for specific receptor subunits serve as powerful molecular probes. drugbank.com These subtype-selective compounds are crucial tools for investigating the distinct distribution and physiological functions of various glutamate receptor subunits throughout the central nervous system. drugbank.com By using these probes, researchers can dissect the specific roles that different receptor subtypes play in neuronal signaling and function. researchgate.netresearchgate.net

Exploration as a Scaffold for the Design of Novel Bioactive Compounds

The chemical architecture of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine, often referred to as the willardiine scaffold, provides a versatile platform for designing a wide array of new bioactive molecules. nih.gov Its structure, which effectively merges features of an amino acid and a nucleobase, has been systematically modified to develop potent and selective ligands for neurological targets. nih.govresearchgate.netnih.gov The N-heterocyclic uracil (B121893) moiety has proven to be an effective bioisostere for the distal carboxyl group of L-glutamate, the primary endogenous ligand for these receptors. nih.govencyclopedia.pub

Antimetabolites are structural analogs of essential metabolites that can interfere with metabolic pathways. clevelandclinic.org Pyrimidine (B1678525) analogs, for instance, can disrupt the synthesis of nucleic acids, forming the basis of several chemotherapeutic agents. youtube.com Given that beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a conjugate of the pyrimidine uracil and the amino acid alanine (B10760859), its scaffold presents a rational starting point for antimetabolite research.

By design, molecules derived from this scaffold could potentially interfere with two major metabolic pathways:

Pyrimidine Metabolism: Derivatives could be designed to inhibit enzymes involved in the synthesis of pyrimidine nucleotides required for DNA and RNA replication.

Amino Acid Metabolism: The alanine portion could be used to target enzymes or transport systems involved in amino acid pathways.

While this remains a less explored area compared to its application in neuroscience, the fundamental structure of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine holds theoretical potential for the development of novel antimetabolites.

The design of specific enzyme inhibitors is a cornerstone of modern drug discovery. The structure of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is suggestive of a substrate or transition-state analog for enzymes involved in both pyrimidine and amino acid metabolism.

A key enzyme in its natural biosynthesis is uracilylalanine synthase, which catalyzes its formation from O-acetylserine and uracil in plants. nih.govontosight.airesearchgate.net This enzyme represents a potential target for rationally designed inhibitors based on the willardiine scaffold, which could have applications as herbicides or in studying plant biochemistry. Beyond this specific plant enzyme, the scaffold offers a template for designing inhibitors against other metabolic enzymes in various organisms, such as those involved in nucleotide salvage pathways or amino acid transamination, although this remains a prospective field of research. umn.edumdpi.com

The most extensive application of the beta-(2,4-Dihydroxypyrimidin-1-yl)alanine scaffold has been in the design of ligands for ionotropic glutamate receptors. nih.govnih.gov The parent compound is a partial agonist at AMPA and kainate receptors. nih.govwikipedia.org Through systematic medicinal chemistry efforts, researchers have established clear structure-activity relationships (SAR) that allow for the conversion of this scaffold into highly potent and selective agonists or antagonists. researchgate.netnih.govnih.gov

Key structural modifications include:

Substitution at the 5-position of the uracil ring: Adding different substituents at this position dramatically alters receptor selectivity. For example, adding a fluorine atom (5-Fluorowillardiine) enhances potency and selectivity for AMPA receptors, while a larger iodine atom (5-Iodowillardiine) confers selectivity towards kainate receptors. drugbank.comnih.gov

Substitution at the N3-position of the uracil ring: Introducing substituents at this nitrogen, particularly those containing a carboxylic acid group, can convert the molecule from an agonist to an antagonist. wikipedia.orgnih.govencyclopedia.pub For instance, N3-carboxybenzyl derivatives are potent and selective kainate receptor antagonists. nih.govresearchgate.netnih.gov

These targeted modifications have yielded a rich library of pharmacological tools and potential therapeutic leads for neurological disorders characterized by dysregulated glutamate signaling. nih.govencyclopedia.pub

| Compound | Key Structural Modification | Primary Receptor Target | Pharmacological Activity | Reference |

|---|---|---|---|---|

| beta-(2,4-Dihydroxypyrimidin-1-yl)alanine (Willardiine) | Parent Scaffold | AMPA/Kainate Receptors | Partial Agonist | nih.govwikipedia.org |

| 5-Fluorowillardiine | Fluorine at 5-position | AMPA Receptors | Potent & Selective Agonist | drugbank.com |

| 5-Iodowillardiine | Iodine at 5-position | Kainate Receptors | Potent & Selective Agonist | nih.gov |

| (S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione (UBP302) | Carboxybenzyl group at N3-position | GluK5-containing Kainate Receptors | Potent & Selective Antagonist | researchgate.net |

| 1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)-5-iodopyrimidine-2,4-dione | Iodine at 5-position and Carboxybenzyl at N3-position | GluK5-containing Kainate Receptors | Enhanced Potency & Selective Antagonist | nih.gov |

Contribution to the Understanding of Interconnected Pyrimidine and Amino Acid Metabolic Pathways

The natural biosynthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine in plants such as Acacia willardiana serves as a direct biochemical example of the interconnection between pyrimidine and amino acid metabolic pathways. nih.govwikipedia.org Its formation is catalyzed by the enzyme uracilylalanine synthase, which utilizes precursors from each of these distinct metabolic routes: uracil, derived from the orotate (B1227488) pathway of pyrimidine synthesis, and O-acetyl-L-serine, an activated form of the amino acid serine. nih.govencyclopedia.pubresearchgate.net The study of this biosynthetic process elucidates how plant cells can link these fundamental pathways to produce specialized secondary metabolites.

Potential in Advanced Biomaterials and Bioconjugation Chemistry

As a nucleoamino acid, beta-(2,4-Dihydroxypyrimidin-1-yl)alanine and its analogs are valuable building blocks in the fields of biomaterials and bioconjugation chemistry. nih.govnih.gov They have been incorporated into peptide chains to create "nucleopeptides." researchgate.netnih.gov These hybrid molecules have a range of potential applications:

Diagnostic Tools: Nucleopeptides can be designed as chimeras with DNA, creating probes for diagnostic applications that leverage the recognition properties of both peptides and nucleic acids. nih.govresearchgate.netdntb.gov.ua

Protein-Nucleic Acid Interactions: The derivatization of proteins with nucleoamino acids can be used to facilitate or study interactions between proteins and nucleic acids. researchgate.netdntb.gov.ua

Nanotechnology: The self-assembly properties of nucleopeptides, guided by molecular recognition between the nucleobases, can be harnessed for nanotechnological strategies and the development of novel biomaterials. nih.govresearchgate.netdntb.gov.ua

Difficulties in the chemical incorporation of these nucleoamino acids into peptides have led to the exploration of alternative methods, such as enzymatic ligation, for achieving bioconjugation to proteins. nih.gov

Future Research Directions and Unaddressed Questions

Comprehensive Elucidation of In Vivo Biological Roles and Systems-Level Effects

The majority of research on willardiine has centered on its activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors in in vitro preparations. nih.govresearchgate.net A significant knowledge gap exists regarding its comprehensive roles and effects within a whole living organism. Future research must move beyond isolated receptor studies to delineate the systems-level consequences of willardiine administration. This includes investigating its pharmacokinetics, biodistribution, and metabolism in animal models. Radio-labeling studies could trace its distribution throughout the brain and peripheral tissues, identifying potential accumulation sites and metabolic pathways. wikipedia.org Furthermore, exploring its influence on complex physiological processes such as learning, memory, and neuroplasticity, as well as its potential involvement in neurological disorders characterized by glutamatergic dysfunction, is paramount. nih.govwikipedia.org Understanding these in vivo effects is crucial for translating the foundational knowledge of willardiine's receptor interactions into a broader physiological context.

Exploration of Stereoisomeric Biological Activities and Enantioselective Synthesis

Naturally occurring willardiine is the (S)-enantiomer. wikipedia.org However, the biological activities of its (R)-enantiomer are not well-characterized. It is critical to investigate whether the (R)-isomer exhibits different affinities or efficacies for glutamate (B1630785) receptor subtypes or if it interacts with entirely different biological targets. Comparative studies of both enantiomers are necessary to fully understand the stereochemical requirements for receptor binding and activation. mdpi.com

This necessitates the development of robust and efficient enantioselective synthesis methods. While various synthetic approaches for β-amino acids exist, specific, high-yield methods for producing enantiopure (R)- and (S)-willardiine are essential for detailed pharmacological studies. hilarispublisher.comscielo.org.mx Establishing these synthetic routes will not only provide the necessary tools for biological evaluation but also enable the creation of novel analogs with potentially unique therapeutic properties. rsc.org

Table 1: Comparison of Research Focus for Willardiine Stereoisomers

| Stereoisomer | Current Knowledge | Future Research Focus |

|---|---|---|

| This compound | Naturally occurring form; partial agonist at AMPA and kainate receptors. nih.govwikipedia.org | Comprehensive in vivo profiling, metabolic pathway elucidation, systems-level effects on behavior and cognition. |

| (R)-Willardiine | Largely uncharacterized. | Enantioselective synthesis, receptor binding profile (AMPA, kainate, NMDA, etc.), in vitro and in vivo functional activity, potential for novel biological targets. |

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To achieve a holistic view of willardiine's biological impact, future research should integrate systems biology and multi-omics approaches. frontiersin.orgnih.gov Techniques such as transcriptomics, proteomics, and metabolomics can reveal global changes in gene expression, protein levels, and metabolic pathways in response to willardiine exposure in neuronal and non-neuronal cells. researchgate.net This approach can uncover previously unknown signaling cascades and cellular processes affected by AMPA and kainate receptor activation. nih.gov For instance, a proteomics study could identify changes in the phosphorylation state of synaptic proteins, while metabolomics could reveal shifts in neuronal energy metabolism. nih.govresearchgate.net Integrating these large datasets will allow for the construction of comprehensive network models, providing a deeper, systems-level understanding of the compound's mechanism of action and its far-reaching cellular consequences. frontiersin.orgtaylorfrancis.com

Development of High-Throughput Screening Methodologies for Biological Activity Profiling

The development of high-throughput screening (HTS) methodologies is essential for efficiently profiling the biological activities of willardiine and its synthetic analogs. nih.govspringernature.com HTS assays can be designed to rapidly assess the affinity and functional activity of a large library of willardiine derivatives against a panel of glutamate receptor subtypes. nih.govresearchgate.net Fluorescence-based or label-free biosensor assays, such as surface plasmon resonance, can be employed to measure binding interactions in real-time. researchgate.net Furthermore, HTS can be used to identify compounds that modulate the activity of willardiine, potentially discovering novel allosteric modulators of glutamate receptors. springernature.com Such screening platforms would accelerate the discovery of new chemical probes and potential therapeutic leads based on the willardiine scaffold. nih.gov

Table 2: Potential High-Throughput Screening (HTS) Platforms for Willardiine Analogs

| HTS Method | Application | Potential Insights |

|---|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | Assess receptor conformational changes upon ligand binding. | Real-time functional activity (agonist, antagonist, partial agonist). |

| Biolayer Interferometry (BLI) | Measure binding kinetics of analogs to purified receptor proteins. nih.gov | Quantitative data on association/dissociation rates (Kon/Koff) and affinity (KD). |

| Automated Patch Clamp | High-throughput electrophysiological recording from cells expressing specific receptor subtypes. | Functional characterization of ion channel gating, potency, and efficacy. |

| Cell-Based Reporter Gene Assays | Measure downstream signaling events following receptor activation. | Identification of compounds that activate specific intracellular pathways. |

Design of Targeted Cellular Delivery Systems for Advanced Research Applications

A major challenge in studying neuroactive compounds like willardiine is delivering them to specific cell types or brain regions. Future research should focus on designing and implementing targeted cellular delivery systems. springernature.com This could involve conjugating willardiine to cell-penetrating peptides or encapsulating it within nanoparticles functionalized with antibodies that recognize specific neuronal markers. news-medical.netthno.org Such systems would allow for precise delivery, minimizing off-target effects and enabling more accurate investigation of the roles of specific glutamate receptor populations in neural circuits. nih.gov Advanced delivery strategies could also facilitate the use of willardiine as a tool to selectively modulate neuronal activity in specific brain regions to study their function in complex behaviors.

常见问题

Q. What is the structural characterization of beta-(2,4-dihydroxypyrimidin-1-yl)alanine, and how does it differ from canonical amino acids?

Beta-(2,4-dihydroxypyrimidin-1-yl)alanine (Willardiine) is a non-proteinogenic amino acid featuring a pyrimidine ring substituted at the β-position of alanine. Unlike α-amino acids, the amino group is bonded to the β-carbon, and the pyrimidine ring contains hydroxyl groups at positions 2 and 4 . Structural elucidation typically employs nuclear magnetic resonance (NMR) for stereochemical analysis and X-ray crystallography to resolve its solid-state conformation, as seen in related pyrimidine derivatives .

Q. What synthetic routes are available for producing beta-(2,4-dihydroxypyrimidin-1-yl)alanine?

Synthesis often involves condensation reactions between uracil derivatives and β-alanine precursors. For example, azlactone intermediates (as used in β-pyridylalanine synthesis) can be adapted for pyrimidine substitution via regioselective coupling . Solvent systems like dimethylformamide (DMF) and temperature-controlled conditions (e.g., 60–80°C) optimize yield and minimize by-products . Post-synthetic purification may require reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .

Q. How can researchers validate the purity and identity of synthesized Willardiine?

Analytical validation combines LC-MS/MS for quantifying trace impurities (e.g., unreacted uracil or β-alanine) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Regulatory guidelines recommend using certified reference standards (e.g., EP/BP monographs) to calibrate methods, ensuring compliance with pharmaceutical-grade purity thresholds (>98%) .

Advanced Research Questions

Q. What are the methodological challenges in studying Willardiine’s receptor binding kinetics, and how can they be addressed?

Willardiine acts as a glutamate receptor agonist, but its low solubility in aqueous buffers complicates in vitro assays. Researchers use dimethyl sulfoxide (DMSO) as a co-solvent (<0.1% v/v) to maintain solubility without disrupting receptor integrity . Surface plasmon resonance (SPR) or radioligand binding assays (e.g., [³H]-labeled analogs) are employed to quantify affinity (Kd) and kinetics (kon/koff) . Computational docking studies (e.g., AutoDock Vina) further predict binding modes to NMDA or AMPA receptors .

Q. How do structural modifications of the pyrimidine ring influence Willardiine’s metabolic stability and bioavailability?

Introducing electron-withdrawing groups (e.g., fluorine) at the pyrimidine C5 position enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using hepatic microsomal assays (e.g., human S9 fractions) quantify half-life improvements . Bioavailability is assessed via Caco-2 cell monolayers to measure permeability (Papp), with logP values optimized to 0.5–1.5 for blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in Willardiine’s reported neuroprotective vs. excitotoxic effects?

Dose-dependent effects are a key factor. Researchers employ tiered in vivo models:

- Acute toxicity : Rodent models with intraventricular injection (0.1–10 µM) to establish excitotoxicity thresholds.

- Chronic neuroprotection : Subcutaneous osmotic pumps delivering 1–5 mg/kg/day over 28 days, paired with Morris water maze tests to assess cognitive outcomes . Contradictions often arise from differences in administration routes or species-specific receptor expression, necessitating cross-validation with human iPSC-derived neurons .

Methodological Resources

- Synthesis : Azlactone-mediated coupling (adapted from β-pyridylalanine protocols) .

- Analytical : LC-MS/MS with HILIC columns for polar metabolite separation .

- Structural Analysis : X-ray crystallography (PDB ligands as templates) .

- In Vivo Testing : ISO-compliant dose-ranging studies in rodent models .

This FAQ collection integrates technical depth with actionable methodologies, leveraging peer-reviewed synthesis, analytical, and pharmacological frameworks. Researchers are advised to cross-reference regulatory guidelines and structural databases (e.g., PubChem ) for protocol optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。